9-Oxotridecanoic acid is a long-chain fatty acid derivative characterized by the presence of a keto group at the ninth carbon position. It belongs to a class of organic compounds known as fatty acids, which are vital in various biological processes and industrial applications. The compound's molecular formula is , and it has a molecular weight of 228.33 g/mol. It is classified under the category of fatty acids with keto functionalities, which can participate in various chemical reactions due to their unique structural properties .
The synthesis of 9-oxotridecanoic acid can be achieved through several methods, primarily focusing on the oxidation of tridecanoic acid. Common approaches include:
The reaction conditions for oxidation typically involve:
The molecular structure of 9-oxotridecanoic acid features a linear chain of thirteen carbon atoms with a keto group located at the ninth position. The structural representation can be described using its InChI key: OTKAMMQUGUNABV-UHFFFAOYSA-N
and its SMILES notation: O=C(O)CCCCCCCC(=O)CCCCCCCCC
.
9-Oxotridecanoic acid undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 9-oxotridecanoic acid acts involves its ability to participate in biochemical pathways due to its functional groups. The keto group allows it to engage in reactions that modify its structure, leading to various metabolites that could play roles in biological systems.
The conversion processes typically involve:
9-Oxotridecanoic acid has several scientific uses, including:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: 82388-11-2